![molecular formula C8H16N2 B1591816 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 885959-20-6](/img/structure/B1591816.png)
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Übersicht
Beschreibung
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C8H16N2. It is characterized by its octahydro-1H-pyrrolo[3,4-b]pyridine core structure, which is a bicyclic system containing both pyrrolidine and piperidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 6-methyl-1,2,3,4-tetrahydropyridine with hydrogen in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its fully saturated form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Fully saturated derivatives.
Substitution: N-alkylated or N-acylated products.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
The compound shows potential in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety. Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit neuroactive effects, which may be beneficial in managing neurodegenerative diseases.
Antimicrobial Activity
Studies have demonstrated that 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives possess antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans, suggesting potential applications in antibiotic development .
Anticancer Activity
Research has highlighted the anticancer properties of pyrrolo[3,4-b]pyridine derivatives. These compounds have been tested for their ability to inhibit tumor cell proliferation in vitro and in vivo. Notably, some derivatives have demonstrated selective inhibition of cancer cell lines, indicating their potential as targeted cancer therapies .
Pharmacological Studies
Pharmacological evaluations of this compound have included assessments of its analgesic and sedative properties. In animal models, certain derivatives have shown significant analgesic effects comparable to established pain medications like morphine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the pyrrolidine or pyridine rings can significantly influence biological activity and selectivity towards specific targets. Ongoing research aims to elucidate these relationships further to refine drug candidates based on this compound .
Case Studies
Study | Findings | Implications |
---|---|---|
Da Settimo et al., 2020 | Synthesized various derivatives showing analgesic effects superior to aspirin | Potential use in pain management therapies |
Deraeve et al., 2020 | Evaluated antimicrobial activity against Staphylococcus aureus | Development of new antibiotics |
Recent Pharmacological Trials | Demonstrated anticancer properties in human tumor xenograft models | Targeted cancer treatment possibilities |
Wirkmechanismus
The mechanism of action of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another bicyclic heterocycle with similar structural features.
1H-Pyrrolo[3,4-b]pyridine: Shares the pyrrolo[3,4-b]pyridine core but lacks the methyl group.
Octahydro-1H-pyrrolo[3,4-b]pyridine: The fully saturated analog without the methyl substitution
Uniqueness
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Biologische Aktivität
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound with the molecular formula C8H16N2. Its structure features a unique substitution pattern that can significantly influence its chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential as a therapeutic agent.
Chemical Structure and Properties
The compound consists of an octahydro-1H-pyrrolo[3,4-b]pyridine core, which incorporates both pyrrolidine and piperidine rings. The presence of the methyl group at the 6-position contributes to its distinct steric and electronic properties compared to similar compounds.
The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanisms are still under investigation, but initial studies suggest that this compound may influence signaling pathways related to cell proliferation and apoptosis.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties, including:
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit tumor growth in various cancer cell lines.
- Analgesic Effects : Similar compounds have demonstrated analgesic properties, suggesting potential applications in pain management.
- Sedative Properties : Some derivatives exhibit sedative effects, indicating possible uses in treating anxiety or sleep disorders.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine | Anticancer | Similar scaffold but different activity profile |
Octahydro-1H-pyrrolo[3,4-b]pyridine | Moderate biological activity | Fully saturated analog without methyl group |
1H-Pyrrolo[3,4-b]pyridine | Antimicrobial | Lacks methyl substitution |
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound through in vitro assays against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutics .
Analgesic and Sedative Properties Assessment
A separate investigation assessed the analgesic and sedative effects of this compound using animal models. In the "writhing" test and "hot plate" test, certain derivatives exhibited significant analgesic activity superior to aspirin and comparable to morphine . Additionally, some compounds prolonged thiopental-induced sleep duration in mice, suggesting potential for sedative applications.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine, and how is stereochemistry controlled during synthesis?
- Methodological Answer : The synthesis typically involves stereoselective reduction of precursor diones (e.g., 6-substituted pyrrolo[3,4-b]pyridine-5,7-diones) using metal catalysts like sodium borohydride or Al(BH₄)₃ complexes. Chirality is introduced via in situ resolution with chiral acids (e.g., D(-)-tartaric acid) to isolate enantiomerically pure products . Solvent systems (e.g., aprotic/protic mixtures) and reaction temperatures (20–30°C) are critical for optimizing yield and enantiomeric excess .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves proton environments in the bicyclic framework (e.g., methyl group position at C6, pyrrolidine/pyridine ring fusion) .
- Mass Spectrometry : Confirms molecular weight (average mass: ~140.23 g/mol) and isotopic patterns .
- X-ray Crystallography : Provides absolute stereochemistry for chiral centers, though limited by crystal growth challenges for highly substituted derivatives .
Q. How do reaction conditions (solvent, catalyst) influence the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Solvent Systems : Aprotic solvents (toluene) with protic co-solvents (water) enhance solubility of intermediates during hydrolysis and resolution steps (optimal ratio: 1:0.2–1.0) .
- Catalysts : Sodium borohydride in tetrahydrofuran (THF) achieves moderate yields (~70%), while Al(BH₄)₃ complexes in diglyme improve selectivity for cis/trans isomer formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanisms when using different reducing agents for synthesizing this compound?
- Methodological Answer : Mechanistic discrepancies arise from hydride donor strength and catalyst-substrate interactions. For example:
- NaBH₄ : Prefers ketone reduction but may incompletely reduce bicyclic diones, requiring stoichiometric excess.
- Al(BH₄)₃ : Forms stable complexes with nitrogen atoms in the pyrrolidine ring, enabling regioselective reduction of pyridine-derived carbonyl groups .
Q. What strategies optimize enantiomeric purity in large-scale syntheses of this compound derivatives?
- Methodological Answer :
- In Situ Racemization : Undesired enantiomers (e.g., Formula-8 in ) are recycled via base-mediated epimerization, reducing waste .
- Continuous Flow Chemistry : Enhances reproducibility by maintaining precise temperature/pH control during chiral resolution steps .
- Purification : Chiral chromatography or diastereomeric salt crystallization (e.g., tartrate salts) achieves >98% purity .
Q. How can computational methods guide the design of this compound analogs with enhanced biological activity?
- Methodological Answer :
- Molecular Docking : Predicts binding affinity to targets like muscarinic receptors (M4) by modeling interactions with the bicyclic core and methyl substituent .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C3/C5) with bioactivity data from in vitro assays .
Q. What experimental approaches address stability challenges of this compound under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 2–3) or liver microsomes to identify labile sites (e.g., pyridine ring oxidation) .
- Formulation Strategies : Encapsulation in cyclodextrins or lipid nanoparticles improves aqueous solubility and prolongs half-life .
Eigenschaften
IUPAC Name |
6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQOHDWJKTBRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595790 | |
Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-20-6 | |
Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.